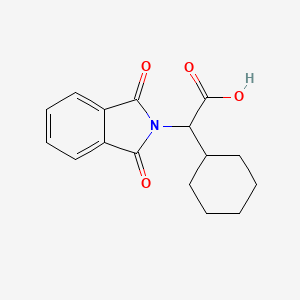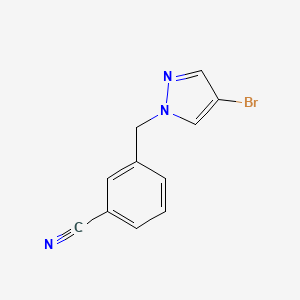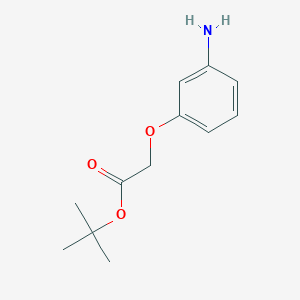
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide is a chemical compound characterized by the presence of a chloro-substituted pyrazole ring and a hydroxyacetimidamide group
Métodos De Preparación
The synthesis of (E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chloro substituent.
Introduction of the Hydroxyacetimidamide Group: The chloro-substituted pyrazole is then reacted with an appropriate reagent to introduce the hydroxyacetimidamide group. This step may involve the use of hydroxylamine and an acylating agent under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be utilized in the synthesis of other chemical intermediates or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetimidamide group may play a crucial role in binding to these targets, while the chloro-substituted pyrazole ring can influence the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
(E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:
(E)-2-(4-Bromo-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and biological activity.
(E)-2-(4-Methyl-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide: The presence of a methyl group instead of chloro can lead to differences in chemical properties and applications.
The uniqueness of (E)-2-(4-Chloro-1H-pyrazol-1-yl)-N’-hydroxyacetimidamide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(7)9-11/h1-2,11H,3H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYSUGAEDFDVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=NO)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1C/C(=N\O)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methoxyphenyl)amino]tetrahydro-2h-pyran-4-carboxylic acid](/img/structure/B7860074.png)










